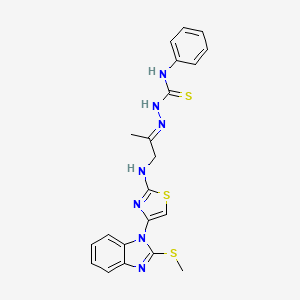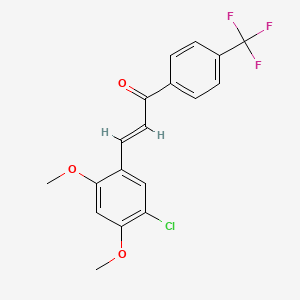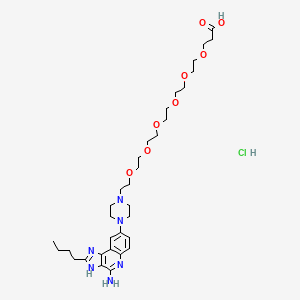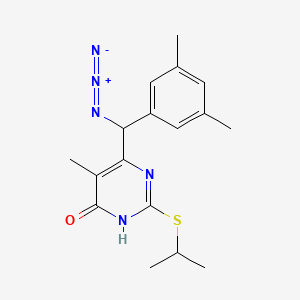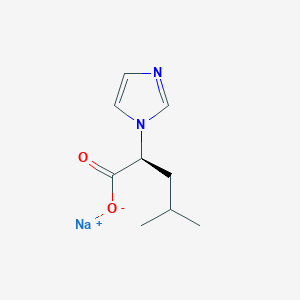
sodium;(2S)-2-imidazol-1-yl-4-methylpentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;(2S)-2-imidazol-1-yl-4-methylpentanoate is a chemical compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an imidazole ring attached to a pentanoate chain, which includes a methyl group The sodium ion is associated with the carboxylate group of the pentanoate chain, forming a salt
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(2S)-2-imidazol-1-yl-4-methylpentanoate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of glyoxal, formaldehyde, and ammonia or primary amines.
Attachment of the Pentanoate Chain: The pentanoate chain can be introduced through esterification or amidation reactions. The specific conditions depend on the starting materials and desired intermediates.
Formation of the Sodium Salt: The final step involves the neutralization of the carboxylic acid group with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps as described above. The process would be optimized for yield, purity, and cost-effectiveness. Common industrial methods include continuous flow synthesis and batch processing, with careful control of reaction conditions to ensure consistent product quality.
化学反応の分析
Types of Reactions
Sodium;(2S)-2-imidazol-1-yl-4-methylpentanoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can target the imidazole ring or the carboxylate group, depending on the reagents used.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and acyl halides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.
科学的研究の応用
Sodium;(2S)-2-imidazol-1-yl-4-methylpentanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions due to its imidazole ring, which is a common motif in biological systems.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of sodium;(2S)-2-imidazol-1-yl-4-methylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, affecting their activity. The compound may also act as a ligand, modulating the function of receptors or enzymes through competitive or non-competitive inhibition.
類似化合物との比較
Similar Compounds
Histidine: An amino acid with an imidazole side chain, similar in structure to sodium;(2S)-2-imidazol-1-yl-4-methylpentanoate.
Imidazole: A simpler compound with the same ring structure, used in various chemical and biological applications.
Sodium imidazolate: A related compound where the imidazole ring is directly bonded to the sodium ion.
Uniqueness
This compound is unique due to its specific combination of an imidazole ring and a pentanoate chain, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial use.
特性
分子式 |
C9H13N2NaO2 |
|---|---|
分子量 |
204.20 g/mol |
IUPAC名 |
sodium;(2S)-2-imidazol-1-yl-4-methylpentanoate |
InChI |
InChI=1S/C9H14N2O2.Na/c1-7(2)5-8(9(12)13)11-4-3-10-6-11;/h3-4,6-8H,5H2,1-2H3,(H,12,13);/q;+1/p-1/t8-;/m0./s1 |
InChIキー |
WIMZMFLKEKHVQU-QRPNPIFTSA-M |
異性体SMILES |
CC(C)C[C@@H](C(=O)[O-])N1C=CN=C1.[Na+] |
正規SMILES |
CC(C)CC(C(=O)[O-])N1C=CN=C1.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ruthenium, [N-[(1R,2R)-2-(amino-kappaN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kappaN]chloro[(1,2,3,4,5,6-eta)-1-methyl-4-(1-methylethyl)benzene]-](/img/structure/B12394670.png)


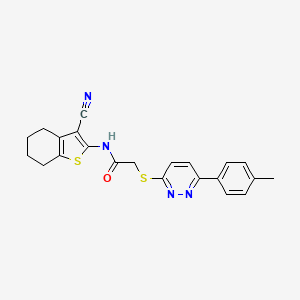
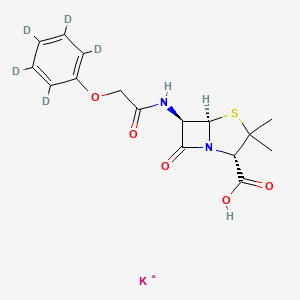
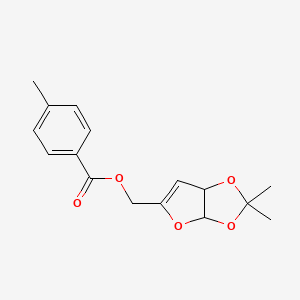

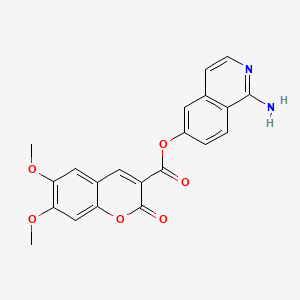

![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-N-(naphthalen-2-ylmethyl)-2,4-dioxopyrimidine-5-carboxamide](/img/structure/B12394724.png)
